molecular formula C20H14O4 B5619781 2-(4-phenoxybenzoyl)benzoic acid CAS No. 42797-21-7

2-(4-phenoxybenzoyl)benzoic acid

Cat. No.: B5619781
CAS No.: 42797-21-7
M. Wt: 318.3 g/mol
InChI Key: DIGYASCXPKODLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenoxybenzoyl)benzoic acid is an organic compound with the molecular formula C20H14O4. It is characterized by the presence of a phenoxy group attached to a benzoyl group, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenoxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst . Another method involves the reaction of diphenyl ether and dichloromethane in the presence of anhydrous aluminum trichloride, followed by the addition of acetic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticonvulsant Activity
Research has indicated that derivatives of phenoxybenzoic acids, including 2-(4-phenoxybenzoyl)benzoic acid, can be synthesized into triazole derivatives with potential anticonvulsant properties. In a study involving the synthesis of these compounds, it was found that certain derivatives exhibited significant protective effects against seizures induced by pentylenetetrazole in mice, suggesting their potential use in treating epilepsy and other seizure disorders .

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as an important intermediate in the synthesis of various APIs. For instance, it is utilized in the preparation of 4-phenoxybenzoyl chloride, which is a precursor for the synthesis of Ibrutinib, a drug used to treat certain types of blood cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The synthetic route involves acylation and oxidation reactions that yield high purity products suitable for pharmaceutical applications .

Material Science Applications

2.1 Photo-reactive Binders
this compound is also explored as a component in photo-reactive binders used in coatings and adhesives. These materials are designed to undergo photopolymerization upon exposure to UV light, which enhances their mechanical properties and durability. The incorporation of this compound into polymer formulations can improve adhesion and resistance to environmental factors .

2.2 Photoinitiators
In the realm of photoinitiators for polymerization processes, this compound has been studied for its efficacy in initiating polymerization reactions under UV light. Its structure allows it to absorb light effectively and generate reactive species that can initiate the polymerization of monomers, making it valuable in the production of coatings, inks, and dental materials .

Case Study: Anticonvulsant Activity

A study evaluating the anticonvulsant activity of synthesized triazole derivatives derived from phenoxybenzoic acids demonstrated varying degrees of efficacy compared to standard treatments like Diazepam. The following table summarizes the results:

CompoundED50 (mg/kg)Comparison to Diazepam
Diazepam1.2Standard Control
3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole1.4Similar Efficacy
Other Synthesized DerivativesVariesLower Efficacy

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxybenzoic acid
  • 4-Biphenylcarboxylic acid
  • 4-Biphenylacetic acid

Uniqueness

2-(4-Phenoxybenzoyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

2-(4-phenoxybenzoyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as a benzoic acid derivative, features a phenoxy group attached to a benzoic acid moiety. Its molecular formula is C15H12O3C_{15}H_{12}O_3, and it exhibits significant lipophilicity, which enhances its interaction with biological membranes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In one study, compounds derived from this structure were tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with IC50 values indicating effective concentrations in the low micromolar range .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. This inhibition suggests potential anti-inflammatory applications .

The biological activity of this compound is believed to be linked to its ability to interact with specific protein targets within cells. The compound's lipophilic nature allows it to penetrate cell membranes easily, where it can modulate the activity of enzymes and receptors involved in various biological pathways.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a synergistic effect when combined with standard antibiotics, enhancing their overall efficacy .

Anti-inflammatory Effects

In another research article, the anti-inflammatory effects of this compound were assessed using an animal model of induced inflammation. The compound significantly reduced edema and inflammatory markers in treated animals compared to controls, suggesting its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntibacterialMIC: 10-50 µg/mL
AntifungalIC50: Low micromolar range
Enzyme InhibitionCOX inhibition
Anti-inflammatoryReduced edema in models

Properties

IUPAC Name

2-(4-phenoxybenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(17-8-4-5-9-18(17)20(22)23)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGYASCXPKODLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353613
Record name 2-(4-phenoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42797-21-7
Record name 2-(4-Phenoxybenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42797-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-phenoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.